1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound characterized by its distinctive pyrazolo and pyridine rings. Its molecular formula is , with a molecular weight of approximately 155.17 g/mol. This compound exhibits significant biological activity and has been studied for its potential applications in medicinal chemistry, particularly as an inhibitor of cytochrome P450 enzymes, which are critical for drug metabolism .
1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse pharmacological properties. These compounds are often synthesized for their potential therapeutic uses, including anti-inflammatory and antimicrobial activities . The compound can be obtained through various synthetic routes that utilize readily available starting materials and reagents.
The synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine can be achieved through several methods. A notable approach involves the cyclization of 5-amino-1-phenylpyrazole with unsaturated ketones in the presence of a Lewis acid catalyst such as zirconium chloride. This method allows for the formation of the pyrazolo[3,4-b]pyridine core effectively .
This method has shown good functional group tolerance and yields, making it suitable for synthesizing various derivatives of pyrazolo[3,4-b]pyridines .
The molecular structure of 1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine features a methyl group at the 1-position of the pyrazole ring and an amine group at the 5-position of the pyridine ring. This unique arrangement contributes to its chemical reactivity and biological properties.
Structural Features:
The chemical reactivity of 1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine is influenced by its functional groups. The amine group can engage in nucleophilic substitution reactions, while the heterocyclic nature allows for tautomerization between its 1H and 2H forms.
Key reactions include:
The compound has been shown to inhibit cytochrome P450 enzymes, particularly CYP1A2, which suggests potential applications in modulating drug interactions .
The mechanism of action for 1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine primarily involves its interaction with cytochrome P450 enzymes. By inhibiting these enzymes, the compound can alter drug metabolism pathways, potentially enhancing therapeutic efficacy or reducing adverse effects associated with certain medications.
Key points include:
The physical properties of 1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine include:
Chemical properties include:
Relevant data indicates that these properties facilitate various synthetic transformations that can be utilized in pharmaceutical development .
1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine has several applications in medicinal chemistry:
The foundational chemistry of pyrazolo[3,4-b]pyridines dates to 1908 when Ortoleva first synthesized a monosubstituted 1H-pyrazolo[3,4-b]pyridine (R₃ = Ph) by treating diphenylhydrazone and pyridine with iodine [5]. This pioneering work established the core synthetic pathway for this bicyclic heterocycle system. By 1911, Bulow expanded the synthetic repertoire through acid-catalyzed condensation reactions between 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones in glacial acetic acid, producing N-phenyl-3-methyl substituted derivatives [5]. These early methodologies relied on stoichiometric reagents and harsh reaction conditions, limiting structural diversity and yields.
The latter half of the 20th century witnessed transformative methodological innovations. Transition metal catalysis emerged as a powerful tool for constructing complex pyrazolo[3,4-b]pyridine derivatives. Palladium-catalyzed cross-coupling reactions enabled precise functionalization at previously inaccessible positions, particularly C5 and C6 [10]. Concurrently, the development of multicomponent reactions streamlined access to polysubstituted variants. A notable advancement is the two-step, one-pot dehydrative cyclization process that efficiently assembles the pyrazolo[3,4-b]pyridine core from aldehydes, 3-oxopropanenitriles, and 5-aminopyrazoles with triethylamine in DMF, achieving yields up to 80% [3]. Modern green chemistry approaches include microwave-assisted synthesis and nanocatalysis, significantly reducing reaction times from hours to minutes while improving yields [10].
Table 1: Evolution of Pyrazolo[3,4-b]pyridine Synthetic Methods
Era | Key Methodologies | Representative Compounds | Limitations/Advances |
---|---|---|---|
Early 1900s | Iodine-mediated coupling; Acid-catalyzed condensations | Ortoleva's phenyl derivative (1908); Bulow's N-phenyl-3-methyl analogs (1911) | Harsh conditions; Limited substituent diversity |
Mid-1900s | Hydrazine cyclizations; Knoevenagel condensations | Unsubstituted 1H-tautomers; 3-Amino derivatives | Moderate yields (50-70%); Improved accessibility |
Late 1900s | Transition metal catalysis; Multi-component reactions | 5-Cyano derivatives; N1-alkyl variants | Enhanced regiocontrol; Expanded C6 functionalization |
2000s-Present | Microwave-assisted synthesis; Green chemistry protocols | Riociguat; Vericiguat; BMT-145027 | Reduced reaction times (minutes); Yields >90% |
Pyrazolo[3,4-b]pyridines exhibit tautomeric isomerism at the pyrazole ring, giving rise to two possible structures: the 1H- and 2H-tautomers. Computational analyses using AM1 and DFT methods conclusively demonstrate the superior thermodynamic stability of the 1H-tautomer over the 2H-form by 37.03 kJ/mol (≈9 kcal/mol) [5]. This energy difference originates from contrasting aromaticity patterns: The 1H-configuration maintains uninterrupted aromatic circulation across both rings through the fusion bond, whereas the 2H-tautomer exhibits disrupted aromaticity in the pyrazole moiety due to unfavorable double-bond localization [5].
The biological implications of this tautomeric preference are profound. DrugBank database analysis identifies 14 bioactive 1H-pyrazolo[3,4-b]pyridines in experimental, investigational, or approved stages, while not a single 2H-analog has advanced beyond preclinical status [5]. This bias stems from the 1H-tautomer's superior molecular recognition properties, particularly its ability to mimic purine nucleobases. The planar, electron-rich 1H-structure facilitates hydrogen-bonding interactions with biological targets through N1 and N2 atoms, analogous to adenine-guanine recognition in nucleotide-binding proteins [3]. This purine bioisosterism underpins the scaffold's prevalence in kinase inhibitors (e.g., PIM-1, MKK4) and neurotransmitter modulators [4] [8].
Table 2: Comparative Analysis of 1H vs. 2H Pyrazolo[3,4-b]pyridine Tautomers
Property | 1H-Tautomer | 2H-Tautomer | Biological Significance |
---|---|---|---|
Energy (AM1) | 0 kJ/mol (reference) | +37.03 kJ/mol | 1H-form predominates (>99%) at equilibrium |
Aromaticity | Full delocalization across both rings | Disrupted pyrazole aromaticity | Enhanced planarity favors protein binding |
Drug Development | 14 candidates (2 approved) | None | Exclusive use in therapeutics |
Purine Mimicry | Adenine/Guanine-like | Non-mimetic | Enables kinase/nucleotide target engagement |
Synthetic Accessibility | Straightforward | Requires non-aromatic fusion | 1H derivatives accessible via standard routes |
The bioactivity profile of 1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine derivatives is exquisitely sensitive to substituent effects at four strategic positions: N1, C3, C5, and C6. Statistical analysis of >300,000 compounds reveals that N1-methyl substitution dominates medicinal chemistry applications (31.78% prevalence), followed by other alkyl groups (23.27%) and phenyl (15.17%) [5]. Methylation at N1 confers metabolic stability by blocking oxidative deamination while maintaining the tautomeric preference [3]. The C5-amino group serves as a critical hydrogen-bond donor/acceptor, evidenced by its conservation in tubulin polymerization inhibitors (e.g., N-(3,4,5-trimethoxyphenyl) derivatives) and kinase inhibitors targeting MKK4 and PIM-1 [7] [8] [4].
Structure-activity relationship (SAR) studies demonstrate that C3 modifications significantly modulate target selectivity. C3-aminopyrazolo[3,4-b]pyridines exhibit enhanced affinity for tubulin, disrupting microtubule assembly at IC₅₀ values of 1.2-3.5 µM [7]. Conversely, C6 substituents control cellular permeability and off-target interactions. Cyclopropyl at C6 (as in 5-chloro-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine) introduces steric constraint that improves selectivity for oncogenic kinases over related isoforms [9]. This substituent combination—N1-methyl, C5-amino, C6-cyclopropyl—produces compounds with optimal drug-like properties: calculated LogP ≈1.7, molecular weight ≈222 Da, and balanced hydrogen-bonding capacity [9].
In mGluR5 positive allosteric modulators like BMT-145027, the 1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine core enables glutamate-free receptor modulation with EC₅₀ = 47 nM. The C3-aryl group (optimized as 4-chlorophenyl) enhances microsomal stability (85% remaining after incubation with mouse liver microsomes) while the N1-H→N1-Me switch prevents undesired agonist activity [3]. Similarly, MKK4 inhibitors derived from this scaffold achieve low-nanomolar affinity (IC₅₀ = 138-200 nM) through strategic C3 and C6 functionalization, demonstrating >100-fold selectivity over anti-targets JNK1 and MKK7 [8].
Table 3: Bioactivity Modulation Through Targeted Substituent Engineering
Position | Optimal Substituents | Target Engagement | Resulting Bioactivity |
---|---|---|---|
N1 | Methyl | Blocks deamination; Maintains tautomer | Enhanced metabolic stability (e.g., BMT-145027: 85% MsLM stability) |
C3 | Amino (NH₂) | Tubulin β-subunit hydrogen bonding | Tubulin polymerization inhibition (IC₅₀ 1.2-3.5 µM) [7] |
C3 | Aryl (e.g., 4-Cl-Ph) | mGluR5 allosteric pocket | Positive allosteric modulation (EC₅₀ = 47 nM) [3] |
C5 | Amino (NH₂) | Kinase hinge region | PIM-1 inhibition (IC₅₀ = 50 nM); MKK4 inhibition (IC₅₀ < 200 nM) [4] [8] |
C6 | Cyclopropyl | Hydrophobic pocket occupancy | Kinase selectivity; Anti-angiogenic effects [9] [7] |
The strategic incorporation of hydrogen-bond donors (C5-NH₂), hydrophobic groups (C6-cyclopropyl), and planar aromatic systems (C3-aryl) transforms the 1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine scaffold into a versatile pharmacophore with tailored target specificity. This substituent-driven optimization paradigm has yielded clinical candidates across therapeutic areas—from Vericiguat (cardiovascular) to preclinical candidates like BMT-145027 (CNS disorders) and tubulin inhibitors (oncology)—validating the scaffold's utility in modern drug discovery [3] [7] [10].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8